1-(2-chlorobenzyl)-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3/c1-22-14-15(21-17(22)20-9-6-10-27-3)23(2)18(26)24(16(14)25)11-12-7-4-5-8-13(12)19/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXULSIFJUYCNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step condensation and substitution reactions. Key steps include:
- Step 1: Formation of the purine core via cyclization of chlorinated intermediates under acidic conditions (e.g., HCl) .
- Step 2: Introduction of the 3-methoxypropylamino group via nucleophilic substitution, using sodium carbonate as a base to deprotonate the amine and enhance reactivity .
- Step 3: Final purification via column chromatography or recrystallization in ethanol/dichloromethane.
Critical Factors for Yield Optimization:
Q. Which analytical techniques are prioritized for structural confirmation?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies substituent positions (e.g., 2-chlorobenzyl protons at δ 7.2–7.4 ppm) .
- 2D-COSY resolves overlapping signals in the purine core.
- Mass Spectrometry (MS):
Q. Table 1: Predicted CCS Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 364.11708 | 183.3 |
| [M+Na]+ | 386.09902 | 197.9 |
| [M-H]- | 362.10252 | 184.1 |
Advanced Research Questions
Q. How can discrepancies between predicted and experimental CCS values be resolved?
Answer: Discrepancies often arise from:
- Adduct Formation: Sodium or potassium adducts increase CCS due to larger ionic radii (e.g., [M+Na]+ CCS = 197.9 vs. [M+H]+ = 183.3 Ų) .
- Conformational Flexibility: Gas-phase folding varies with charge state. Use ion mobility spectrometry (IMS) paired with molecular dynamics simulations to model flexible regions.
- Instrument Calibration: Validate CCS measurements against standards (e.g., tetraalkylammonium salts) .
Q. What strategies identify the compound’s interaction with nucleotide-binding enzymes?
Answer:
- Competitive Binding Assays:
- Use fluorescent ATP analogs (e.g., mant-ATP) to monitor displacement in real-time. A >50% signal reduction suggests strong binding .
- Mutagenesis Studies:
- Modify key residues (e.g., Lys-72 in kinase domains) to assess binding pocket specificity.
- Surface Plasmon Resonance (SPR):
- Measure kinetic parameters (kon/off) for interactions with purified enzymes. A Kd < 1 µM indicates high affinity .
Q. How should contradictory biological activity data across studies be addressed?
Answer: Methodological Validation Steps:
Purity Verification: Ensure >95% purity via HPLC (retention time ±0.1 min) and NMR (no extraneous peaks) .
Dose-Response Curves: Test activity across 3–5 log units to confirm EC50 consistency.
Orthogonal Assays:
- Compare enzymatic inhibition (e.g., IC50) with cellular viability assays (e.g., MTT). Discrepancies may indicate off-target effects .
Cell Line Variability: Use isogenic lines (e.g., HEK293 vs. HeLa) to control for genetic background .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., C8-position in purine core) prone to nucleophilic attack .
- Molecular Docking: Simulate binding to cysteine residues in enzymes (e.g., glutathione S-transferase) to predict covalent adduct formation .
Q. How do structural analogs inform SAR studies for this compound?
Answer: Key Analog Comparisons (Table 2):
SAR Insights:
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
